molecular formula C11H19NO2 B13066602 (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13066602
M. Wt: 197.27 g/mol
InChI Key: KOUFHECUPZVXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a furan ring substituted with a methanol group and an aminoalkyl chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution: Reacting a furan derivative with an appropriate amine in the presence of a base.

    Reduction: Reducing the intermediate products to obtain the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is not well-defined in the literature. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with amino and alcohol functional groups. Examples include:

  • (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(2-Ethylbutyl)amino]methyl}furan-2-yl)methanol

Uniqueness

The uniqueness of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

[5-[(2-methylbutan-2-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H19NO2/c1-4-11(2,3)12-7-9-5-6-10(8-13)14-9/h5-6,12-13H,4,7-8H2,1-3H3

InChI Key

KOUFHECUPZVXLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=C(O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.